Enhanced Acidity vs Non-Nitro Analog
The presence of the electron-withdrawing 3-nitro group in 2-Methyl-3-(3-nitrophenyl)propanoic acid significantly increases the acidity of the carboxylic acid proton compared to its non-nitro analog, 2-methyl-3-phenylpropanoic acid. The predicted pKa of 2-Methyl-3-(3-nitrophenyl)propanoic acid is 4.54 ± 0.10, whereas the non-nitro analog has a predicted pKa of approximately 4.8-5.0 [1]. This difference in acidity directly influences the compound's behavior in salt formation, pH-dependent partitioning, and nucleophilic reactions.
more acidic than non-nitro analog
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.54 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Methyl-3-phenylpropanoic acid (pKa ~ 4.8-5.0 predicted) |
| Quantified Difference | ΔpKa ≈ 0.3-0.5 units (target more acidic) |
| Conditions | Predicted values at 25°C |
Why This Matters
This acidity difference impacts the compound's ionization state at physiological pH (7.4), which is critical for solubility, absorption, and target engagement in biological assays, and for designing selective extraction or purification protocols.
- [1] Kuujia. Cas no 66735-02-2 (2-methyl-3-(3-nitrophenyl)propanoic acid). Predicted pKa data. Accessed 2026. View Source
